molecular formula C24H34N2O3 B12154102 2'-butyl-1'-oxo-N-((tetrahydrofuran-2-yl)methyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-butyl-1'-oxo-N-((tetrahydrofuran-2-yl)methyl)-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12154102
M. Wt: 398.5 g/mol
InChI Key: WFKGDWGDNQLDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-butyl-1’-oxo-N-((tetrahydrofuran-2-yl)methyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including a spirocyclic isoquinoline core, a tetrahydrofuran ring, and a carboxamide moiety, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-butyl-1’-oxo-N-((tetrahydrofuran-2-yl)methyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Spirocyclization: The spirocyclic structure is introduced by reacting the isoquinoline derivative with a suitable cyclohexanone derivative under basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is incorporated through a nucleophilic substitution reaction, where a halogenated tetrahydrofuran derivative reacts with the spirocyclic isoquinoline intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with butyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the spirocyclic junction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.

Medicine

Due to its structural complexity, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research in this area could lead to the development of new medications.

Industry

In the materials science field, the compound’s unique properties could be exploited for the development of new materials with specific functions, such as sensors or catalysts.

Mechanism of Action

The mechanism by which 2’-butyl-1’-oxo-N-((tetrahydrofuran-2-yl)methyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and thereby influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Isoquinolines: Compounds with similar spirocyclic isoquinoline cores.

    Tetrahydrofuran Derivatives: Molecules containing the tetrahydrofuran ring.

    Carboxamide-Containing Compounds: Compounds with carboxamide functional groups.

Uniqueness

The uniqueness of 2’-butyl-1’-oxo-N-((tetrahydrofuran-2-yl)methyl)-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of these structural features, which allows for a wide range of chemical modifications and biological interactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-butyl-1-oxo-N-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H34N2O3/c1-2-3-15-26-23(28)20-12-6-5-11-19(20)21(24(26)13-7-4-8-14-24)22(27)25-17-18-10-9-16-29-18/h5-6,11-12,18,21H,2-4,7-10,13-17H2,1H3,(H,25,27)

InChI Key

WFKGDWGDNQLDRF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.